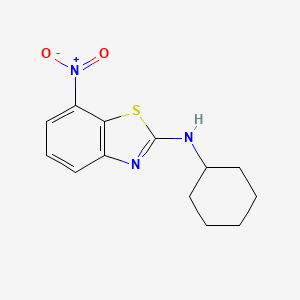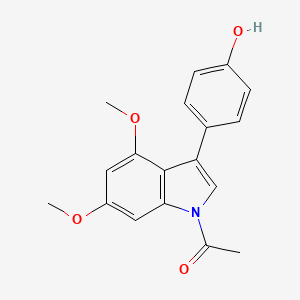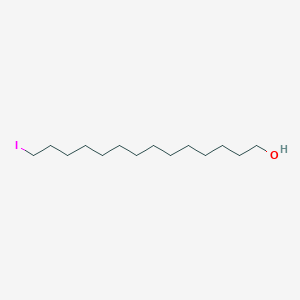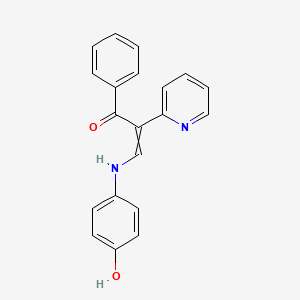![molecular formula C15H32I2OSi B14210218 Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- CAS No. 823180-29-6](/img/structure/B14210218.png)
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 6,6-diiodohexyl ether group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- typically involves the reaction of a silane precursor with 6,6-diiodohexanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate alkoxide, which subsequently reacts with the silane precursor to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the diiodo groups to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodine atoms in the 6,6-diiodohexyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- has a broad range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with target molecules. The silane core can form strong covalent bonds with inorganic surfaces, while the 6,6-diiodohexyl group can participate in various chemical reactions. These interactions facilitate the modification of surfaces and the formation of stable, functionalized materials.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, [(6-iodohexyl)oxy]tris(1-methylethyl)-
- Silane, [(6,6-dibromohexyl)oxy]tris(1-methylethyl)-
- Silane, [(6,6-dichlorohexyl)oxy]tris(1-methylethyl)-
Uniqueness
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- is unique due to the presence of two iodine atoms in the 6,6-diiodohexyl group. This feature imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. Additionally, the compound’s ability to form strong covalent bonds with inorganic surfaces makes it valuable in applications requiring durable and stable materials.
Propiedades
Número CAS |
823180-29-6 |
|---|---|
Fórmula molecular |
C15H32I2OSi |
Peso molecular |
510.31 g/mol |
Nombre IUPAC |
6,6-diiodohexoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H32I2OSi/c1-12(2)19(13(3)4,14(5)6)18-11-9-7-8-10-15(16)17/h12-15H,7-11H2,1-6H3 |
Clave InChI |
JRYSTRCBEFJWFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCC(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)

![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)

![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)

![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)


![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)

![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
